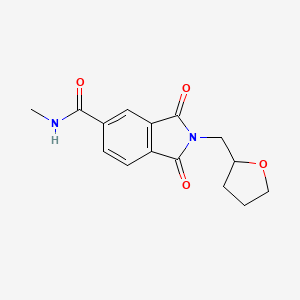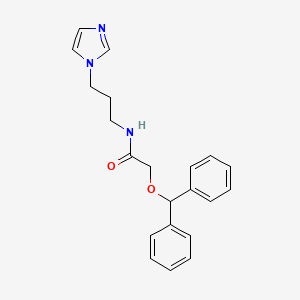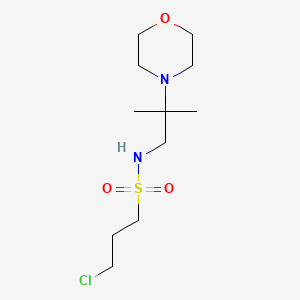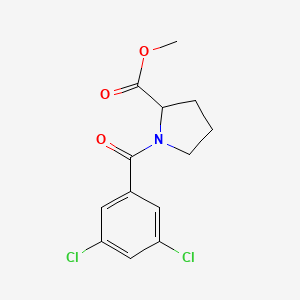
2-Propan-2-yl-4-(4-pyridin-2-ylpiperazine-1-carbonyl)phthalazin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propan-2-yl-4-(4-pyridin-2-ylpiperazine-1-carbonyl)phthalazin-1-one, also known as P7C3, is a small molecule that has gained attention in the scientific community due to its neuroprotective properties.
Wirkmechanismus
The exact mechanism of action of 2-Propan-2-yl-4-(4-pyridin-2-ylpiperazine-1-carbonyl)phthalazin-1-one is not fully understood. However, it has been proposed that 2-Propan-2-yl-4-(4-pyridin-2-ylpiperazine-1-carbonyl)phthalazin-1-one promotes neurogenesis by increasing the survival of newborn neurons in the hippocampus. 2-Propan-2-yl-4-(4-pyridin-2-ylpiperazine-1-carbonyl)phthalazin-1-one may also exert its neuroprotective effects by inhibiting apoptosis and reducing oxidative stress.
Biochemical and Physiological Effects:
2-Propan-2-yl-4-(4-pyridin-2-ylpiperazine-1-carbonyl)phthalazin-1-one has been shown to increase the survival of newborn neurons in the hippocampus, improve cognitive function, and reduce neuronal death in animal models of neurodegenerative diseases. 2-Propan-2-yl-4-(4-pyridin-2-ylpiperazine-1-carbonyl)phthalazin-1-one has also been shown to reduce oxidative stress and inhibit apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-Propan-2-yl-4-(4-pyridin-2-ylpiperazine-1-carbonyl)phthalazin-1-one is its neuroprotective properties, which make it a promising candidate for the treatment of neurodegenerative diseases. However, one limitation of 2-Propan-2-yl-4-(4-pyridin-2-ylpiperazine-1-carbonyl)phthalazin-1-one is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
Future research on 2-Propan-2-yl-4-(4-pyridin-2-ylpiperazine-1-carbonyl)phthalazin-1-one should focus on elucidating its mechanism of action and optimizing its therapeutic potential. Additionally, 2-Propan-2-yl-4-(4-pyridin-2-ylpiperazine-1-carbonyl)phthalazin-1-one should be tested in clinical trials to determine its safety and efficacy in humans. Other potential applications of 2-Propan-2-yl-4-(4-pyridin-2-ylpiperazine-1-carbonyl)phthalazin-1-one, such as its use in the treatment of traumatic brain injury and stroke, should also be explored.
Synthesemethoden
The synthesis of 2-Propan-2-yl-4-(4-pyridin-2-ylpiperazine-1-carbonyl)phthalazin-1-one involves the reaction of phthalic anhydride with 4-(4-pyridin-2-ylpiperazine-1-carbonyl)benzaldehyde in the presence of triethylamine and acetic anhydride. The resulting intermediate is then reacted with isopropylamine to yield 2-Propan-2-yl-4-(4-pyridin-2-ylpiperazine-1-carbonyl)phthalazin-1-one.
Wissenschaftliche Forschungsanwendungen
2-Propan-2-yl-4-(4-pyridin-2-ylpiperazine-1-carbonyl)phthalazin-1-one has been extensively studied for its neuroprotective properties. It has been shown to promote neurogenesis, prevent neuronal death, and improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-Propan-2-yl-4-(4-pyridin-2-ylpiperazine-1-carbonyl)phthalazin-1-one has also been shown to improve outcomes in traumatic brain injury and stroke models.
Eigenschaften
IUPAC Name |
2-propan-2-yl-4-(4-pyridin-2-ylpiperazine-1-carbonyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-15(2)26-20(27)17-8-4-3-7-16(17)19(23-26)21(28)25-13-11-24(12-14-25)18-9-5-6-10-22-18/h3-10,15H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCHUNFJISJDRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2C(=N1)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propan-2-yl-4-(4-pyridin-2-ylpiperazine-1-carbonyl)phthalazin-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(2,6-difluoroanilino)-2-oxoethyl]-N-ethyl-2-phenyltriazole-4-carboxamide](/img/structure/B7545283.png)
![2-[[1-(2-Methoxy-5-methylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7545300.png)
![1-(4-fluorophenyl)-2-[(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]propan-1-one](/img/structure/B7545304.png)


![[4-[(2-Methylphenyl)methyl]piperazin-1-yl]-[2-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7545320.png)
![2-[[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B7545330.png)

![1-ethyl-N-[(1-methylbenzimidazol-2-yl)-phenylmethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7545341.png)
![3-[(2-methylphenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545350.png)
![3-[(2-fluorophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545351.png)
![N-(2-methoxyethyl)-3-[(2,3,4,5,6-pentamethylphenyl)sulfonylamino]propanamide](/img/structure/B7545360.png)